molecular formula C98H190N50O22S B12396240 Sgp91 ds-tat

Sgp91 ds-tat

Cat. No.: B12396240
M. Wt: 2453.0 g/mol
InChI Key: UDXLMNBSEKSZPG-OALAUQGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sgp91 ds-tat is a peptide inhibitor of nicotinamide adenine dinucleotide phosphate oxidase, an enzyme complex responsible for producing reactive oxygen species in cells. This compound is composed of the gp91phox sequence linked to the human immunodeficiency virus-tat peptide, which facilitates its entry into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sgp91 ds-tat is synthesized by linking the gp91phox sequence to the human immunodeficiency virus-tat peptide. The synthesis involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are then purified using high-performance liquid chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Sgp91 ds-tat primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as coupling agents (e.g., N,N’-diisopropylcarbodiimide), protecting groups (e.g., fluorenylmethyloxycarbonyl), and cleavage reagents (e.g., trifluoroacetic acid). The reactions are carried out under controlled conditions to ensure high yield and purity .

Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, with a molecular formula of C109H202N52O25S1 and a molecular weight of 2673.3 .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds:

  • gp91 ds-tat
  • NOX2 ds-tat
  • sgp91 ds-tat, scrambled

Uniqueness: this compound is unique due to its specific sequence and ability to inhibit nicotinamide adenine dinucleotide phosphate oxidase assembly effectively. Compared to other similar compounds, this compound has a higher affinity for the gp91phox subunit and a more efficient cellular entry mechanism facilitated by the human immunodeficiency virus-tat peptide .

Properties

Molecular Formula

C98H190N50O22S

Molecular Weight

2453.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C98H190N50O22S/c1-6-50(4)70(88(169)148-71(51(5)150)89(170)143-61(29-18-44-130-97(119)120)80(161)142-64(32-34-69(103)152)83(164)145-66(47-149)86(167)132-53(72(104)153)23-12-38-124-91(107)108)147-84(165)62(30-19-45-131-98(121)122)140-85(166)65(46-49(2)3)144-87(168)67(48-171)146-81(162)60(28-17-43-129-96(117)118)138-77(158)57(25-14-40-126-93(111)112)136-78(159)58(26-15-41-127-94(113)114)139-82(163)63(31-33-68(102)151)141-79(160)59(27-16-42-128-95(115)116)137-76(157)56(24-13-39-125-92(109)110)135-75(156)55(22-8-10-36-100)134-74(155)54(21-7-9-35-99)133-73(154)52(101)20-11-37-123-90(105)106/h49-67,70-71,149-150,171H,6-48,99-101H2,1-5H3,(H2,102,151)(H2,103,152)(H2,104,153)(H,132,167)(H,133,154)(H,134,155)(H,135,156)(H,136,159)(H,137,157)(H,138,158)(H,139,163)(H,140,166)(H,141,160)(H,142,161)(H,143,170)(H,144,168)(H,145,164)(H,146,162)(H,147,165)(H,148,169)(H4,105,106,123)(H4,107,108,124)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)/t50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1

InChI Key

UDXLMNBSEKSZPG-OALAUQGLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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